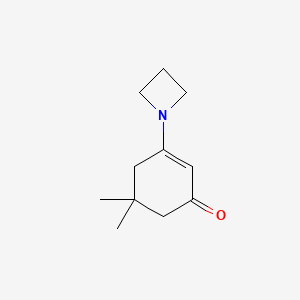
3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one is a heterocyclic compound that features an azetidine ring fused to a cyclohexene structure
Métodos De Preparación
The synthesis of 3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one typically involves several steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The cyclohexene moiety can be introduced via a Horner–Wadsworth–Emmons reaction, followed by further functionalization to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminium hydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar compounds to 3-(Azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one include other azetidine derivatives and cyclohexene-based compounds. For example:
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative known for its role in protein synthesis.
3-(Azetidin-1-yl)propan-1-amine: Another azetidine derivative with applications in medicinal chemistry.
Cyclohexene derivatives: Compounds like cyclohexene oxide, which are used in various chemical reactions and industrial applications.
Propiedades
Número CAS |
85890-68-2 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-(azetidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17NO/c1-11(2)7-9(6-10(13)8-11)12-4-3-5-12/h6H,3-5,7-8H2,1-2H3 |
Clave InChI |
LHJHNSFLCJFYAX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=O)C1)N2CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


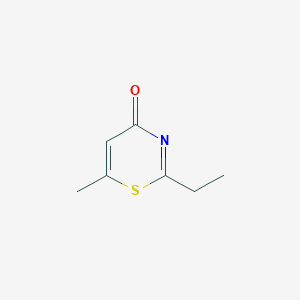
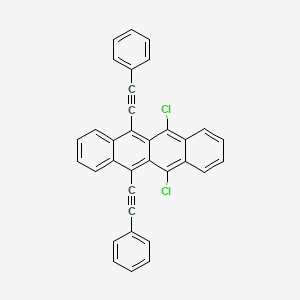
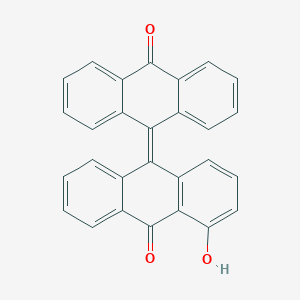

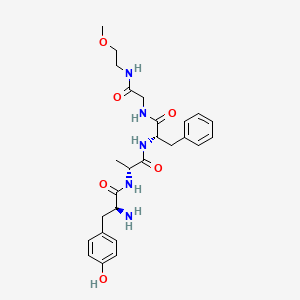
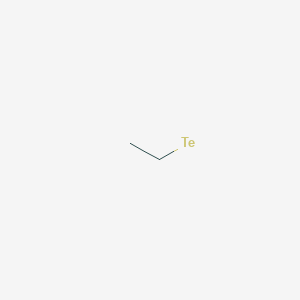
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
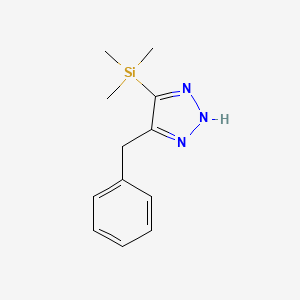
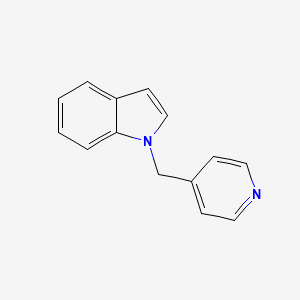
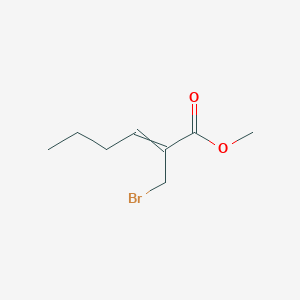
![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
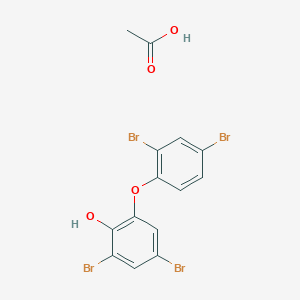
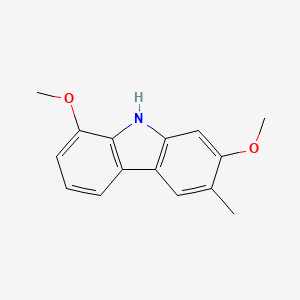
![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
